SAR Landscape for N-Alkyl-2-oxo-2H-chromene-3-carboxamide S1P Receptor Modulators
US Patent 9,073,888 B2 discloses an extensive series of 2-oxo-2H-chromene-3-carboxamide derivatives as S1P receptor modulators. Among N-alkyl substituted examples, N-cycloheptyl analogs are not represented in the exemplified compounds, nor is the 8-methoxy-6-nitro substitution pattern; the closest enumerated N-cycloalkyl comparators include N-cyclopentyl and N-cyclohexyl variants [1]. In the absence of assay data for the target compound, no quantified potency or selectivity comparison can be made.
| Evidence Dimension | S1P receptor modulation potency (IC₅₀ or EC₅₀) |
|---|---|
| Target Compound Data | No published data identified |
| Comparator Or Baseline | Closest enumerated analogs: N-cyclopentyl and N-cyclohexyl 2-oxo-2H-chromene-3-carboxamides (quantitative data undisclosed in abstract) |
| Quantified Difference | Not calculable; target compound absent from disclosed SAR table |
| Conditions | In vitro functional or binding assays (specific assay format not detailed for individual compounds) |
Why This Matters
The patent landscape defines the precedent for this chemical class but does not validate competitive performance of the target compound, leaving its procurement value dependent on a user's internal SAR hypothesis regarding the 7-membered N-cycloheptyl ring and 8-methoxy-6-nitro substitution.
- [1] Heidelbaugh TM, Nguyen PX, Cappiello JR, Gomez DG (Allergan, Inc.). Coumarin compounds as receptor modulators with therapeutic utility. US Patent 9,073,888 B2. Example compounds include N-cyclopentyl and N-cyclohexyl 2-oxo-2H-chromene-3-carboxamides. View Source
